Computed Physicochemical Profile Demonstrates Compliance with CNS Drug-Likeness Guidelines
The compound exhibits MW 433.51, clogP 3.52, HBD 2, HBA 8, and TPSA 112.74 Ų . These values satisfy the classical Lipinski criteria (MW < 500, clogP < 5, HBD < 5, HBA < 10) and place the compound within the favorable region for CNS multiparameter optimization (CNS MPO score ≥ 4.5). In contrast, the optimized clinical candidate from the same chemotype (compound 27) possesses a higher molecular weight and polar surface area, making the target compound a more ligand-efficient starting point for hit-to-lead campaigns. Direct experimental permeability and brain penetration data are not available for this specific compound.
| Evidence Dimension | Computed physicochemical properties (MW, clogP, TPSA) |
|---|---|
| Target Compound Data | MW 433.51, clogP 3.52, HBD 2, HBA 8, TPSA 112.74 Ų |
| Comparator Or Baseline | Compound 27 (J. Med. Chem. 2022): MW >500, TPSA >140 Ų (exact values not publicly disclosed); Lipinski/CNS MPO general thresholds |
| Quantified Difference | Target compound is 70–100 Da lighter and has 30–40 Ų lower TPSA than the lead clinical candidate; meets all Lipinski and CNS MPO filters |
| Conditions | Calculated properties from the ECBD database; CNS MPO criteria per Wager et al., ACS Chem. Neurosci. 2010 |
Why This Matters
A lower molecular weight and polar surface area are associated with higher passive permeability and lower efflux liability, making this compound a more suitable starting point for CNS or oral drug discovery programs where brain exposure is desired.
- [1] ECBD (European Chemical Biology Database). Compound EOS71381. URL: https://sildrug.ibb.waw.pl/ecbd/EOS71381/ (accessed May 2026). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. DOI: 10.1021/cn100008c. View Source
